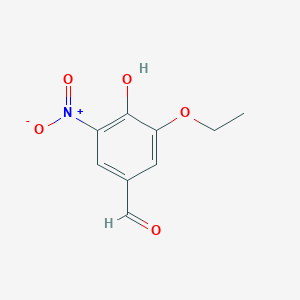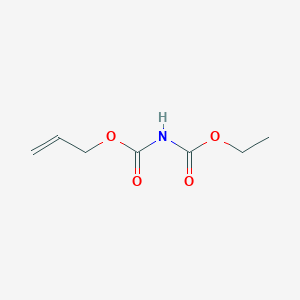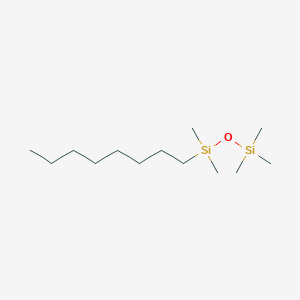
1,1,1,3,3-Pentamethyl-3-octyldisiloxane
Vue d'ensemble
Description
1,1,1,3,3-Pentamethyl-3-octyldisiloxane is a type of siloxane compound with the molecular formula C13H32OSi2. It is known for its unique properties, including its magnetic characteristics and its use in various scientific applications . This compound is often used in magnetic resonance imaging and as a coupling agent in nuclear magnetic resonance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentamethyl-3-octyldisiloxane can be synthesized through the hydrosilylation reaction of octene with pentamethyldisiloxane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity, often exceeding 95% .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3-Pentamethyl-3-octyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated siloxanes.
Applications De Recherche Scientifique
1,1,1,3,3-Pentamethyl-3-octyldisiloxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane involves its interaction with various molecular targets and pathways:
Magnetic Properties: Its magnetic characteristics make it useful in imaging techniques.
Coupling Agent: Acts as a coupling agent in nuclear magnetic resonance by facilitating the transfer of magnetic properties to other molecules.
Antiviral Activity: The compound has shown potential in inhibiting viral replication, although the exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3-Pentamethyl-3-hexylsiloxane
- 1,1,1,3,3-Pentamethyl-3-decylsiloxane
- 1,1,1,3,3-Pentamethyl-3-dodecylsiloxane
Uniqueness
1,1,1,3,3-Pentamethyl-3-octyldisiloxane stands out due to its unique combination of magnetic properties and its ability to act as a coupling agent in nuclear magnetic resonance. Additionally, its potential antiviral activity adds to its distinctiveness compared to other similar siloxane compounds .
Propriétés
IUPAC Name |
dimethyl-octyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVBVLLRBRJINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370001 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180006-15-9 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




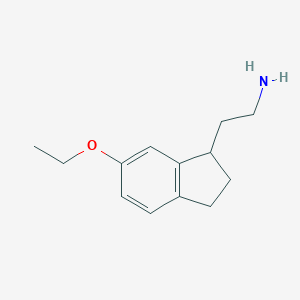

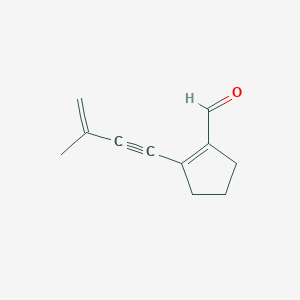

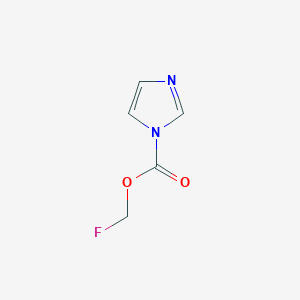
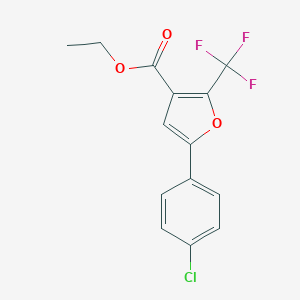

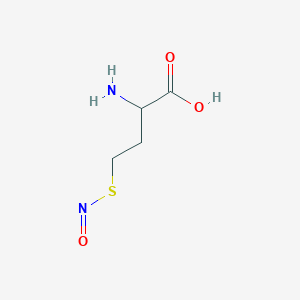
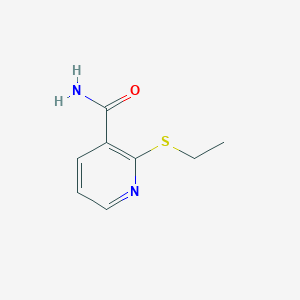
![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)
